6-Bromo-5-chloro-3H-quinazolin-4-one

Description

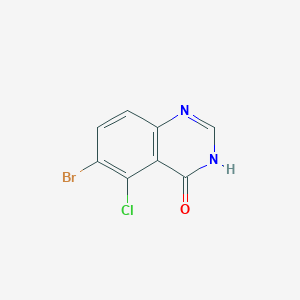

6-Bromo-5-chloro-3H-quinazolin-4-one is a halogenated quinazolinone derivative characterized by a bicyclic aromatic structure. The quinazolinone core consists of a benzene ring fused with a pyrimidinone ring. Substituents at positions 5 and 6 include chlorine and bromine, respectively, which confer distinct electronic and steric properties.

Properties

IUPAC Name |

6-bromo-5-chloro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHPBDPHVMCVYET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=CNC2=O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290367 | |

| Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1131605-26-9 | |

| Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1131605-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-chloro-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-3H-quinazolin-4-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminobenzonitrile with bromoacetyl chloride in the presence of a base, followed by cyclization. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process is optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-chloro-3H-quinazolin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry

6-Bromo-5-chloro-3H-quinazolin-4-one is explored for its potential as a lead compound in drug discovery. Its derivatives are being investigated for various therapeutic applications, including:

- Anticancer Activity : Several studies have indicated that quinazolinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound may inhibit specific kinases involved in cancer cell proliferation .

- Antimicrobial Properties : Research has shown that this compound has promising antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may modulate inflammatory pathways, presenting potential applications in treating inflammatory diseases .

Biological Studies

The compound serves as a valuable tool in biological research:

- Enzyme Inhibition Studies : It is used to investigate enzyme interactions, particularly those involving kinases and other signaling molecules. Understanding these interactions can lead to insights into disease mechanisms and therapeutic targets .

- Protein Interaction Studies : The unique structure allows for the exploration of protein-ligand interactions, which is crucial for understanding biological processes at the molecular level .

Industrial Applications

In addition to its research applications, this compound is utilized in industrial settings:

- Synthesis of Complex Molecules : It acts as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Mechanism of Action

The mechanism by which 6-Bromo-5-chloro-3H-quinazolin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Below is a systematic comparison of 6-Bromo-5-chloro-3H-quinazolin-4-one with structurally related compounds, focusing on substituent effects, physicochemical properties, and functional differences.

Quinazolinone Derivatives

7-Bromo-6-chloroquinazolin-4(3H)-one (CAS 17518-98-8)

- Structural Difference : Bromine and chlorine substituents are swapped (positions 7 and 6 vs. 6 and 5 in the target compound).

- Impact : Positional isomerism alters dipole moments and crystal packing. The shifted halogens may affect binding affinity in biological systems due to spatial rearrangement.

- Similarity Score : 0.78 (high structural overlap) .

7-Chloro-6-methoxyquinazolin-4(3H)-one (CAS 858238-17-2)

- Structural Difference : Methoxy (-OCH₃) replaces bromine at position 4.

- This could lower reactivity in nucleophilic substitution reactions.

- Similarity Score : 0.67 .

5-Bromo-3-methylquinazolin-4(3H)-one (CAS 1410973-83-9)

Heterocyclic Analogs with Divergent Cores

6-Bromo-5-chloro-4H-benzo[1,4]oxazin-3-one (CAS 1154740-66-5)

- Core Difference: Benzoxazinone (oxygen-containing heterocycle) vs. quinazolinone.

- Substituents : Bromine and chlorine at positions 6 and 5, mirroring the target compound.

- Key Data: Molecular formula: C₈H₅BrClNO₂ Molar mass: 262.49 g/mol Predicted pKa: 10.78 (less acidic than typical quinazolinones) Density: 1.773 g/cm³ .

Functional Group Variations

6-Chloro-2-(trifluoromethyl)quinazolin-4(3H)-one (CAS 35982-55-9)

- Structural Difference : Trifluoromethyl (-CF₃) at position 2 replaces bromine.

- Impact: The strong electron-withdrawing -CF₃ group increases electrophilicity at the quinazolinone core, enhancing reactivity toward nucleophiles. This compound may exhibit greater metabolic stability due to the robustness of the C-F bond.

- Similarity Score : 0.67 .

Implications of Structural Differences

- Electrophilicity : Halogen positioning (e.g., 6-Bromo vs. 7-Bromo) and electron-withdrawing groups (-CF₃) dictate reactivity in cross-coupling reactions.

- Solubility: Oxygen-containing cores (benzoxazinones) or methyl groups improve lipophilicity, whereas halogens may reduce aqueous solubility.

- Biological Activity : Substituent changes alter binding interactions; for example, methoxy groups may hinder interactions with hydrophobic enzyme pockets compared to halogens.

Biological Activity

6-Bromo-5-chloro-3H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, known for its diverse biological activities. The unique structural features, including bromine and chlorine substitutions, enhance its potential interactions with biological targets, making it a significant candidate for drug discovery and development.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClNO. The compound features a fused bicyclic system that contributes to its chemical stability and reactivity. The presence of halogen atoms can influence its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) .

Biological Activities

This compound exhibits a range of biological activities:

- Anticancer Activity : Quinazolinone derivatives are known for their cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown significant inhibition of cell growth in prostate (PC3), breast (MCF-7), and colon (HT-29) cancer cell lines with IC50 values in the micromolar range .

- Antimicrobial Properties : Similar quinazolinone derivatives have demonstrated antibacterial and antifungal activities. The introduction of halogen substituents often enhances these effects, indicating that this compound may possess similar properties .

- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for therapeutic applications targeting specific pathways involved in disease progression .

The precise mechanism of action for this compound is still under investigation, but it is believed to involve the modulation of enzyme activity through binding interactions with specific biological macromolecules such as proteins or nucleic acids. This interaction can lead to the alteration of cellular pathways critical for cancer proliferation or microbial resistance .

Comparative Analysis with Related Compounds

A comparative analysis highlights the biological significance of structural variations among quinazolinone derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Bromo-3-methylquinazolin-4(3H)-one | Methyl group at position 3 | Antitumor activity |

| 7-Bromoquinazolinone | Bromine substitution at position 7 | Antimicrobial properties |

| 5-Chloroquinazolinone | Chlorine at position 5 | Anticancer activity |

| 8-Bromoquinazolinone | Bromine at position 8 | Potential enzyme inhibitor |

| 6-Bromo-3-(4-bromobenzyl)quinazolin-4(3H)-one | Benzyl substitution at position 3 | Enhanced cytotoxicity |

This table illustrates how different substituents influence the biological efficacy of quinazolinones, emphasizing the importance of halogen positioning .

Case Studies

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives:

- Study on Anticancer Activity : A study evaluated a series of quinazolinone derivatives against various cancer cell lines using MTT assays. The results indicated that certain derivatives exhibited potent cytotoxicity with IC50 values as low as 0.5 μM against K562 human leukemia cells .

- Pharmacokinetic Evaluation : Research on related compounds showed promising pharmacokinetic profiles, with rapid brain uptake observed in animal models after administration. Such properties suggest that derivatives like this compound could be effective in treating central nervous system disorders .

Q & A

Q. Table 1: Comparison of Synthetic Routes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.